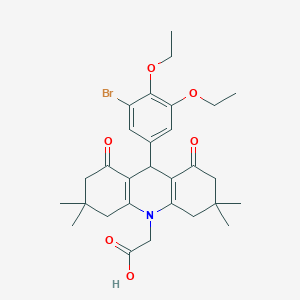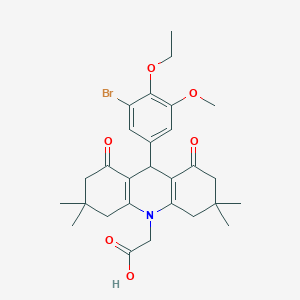![molecular formula C23H15BrN2O3 B302057 N'-[5-bromo-2-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302057.png)
N'-[5-bromo-2-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthofuran compounds are known for their diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties. Among these compounds, N-[5-bromo-2-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been synthesized and studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[5-bromo-2-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. The anti-inflammatory activity of the compound could be due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
N-[5-bromo-2-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit cell proliferation and induce apoptosis in cancer cells. The compound has also been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which could be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-[5-bromo-2-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide in lab experiments is its potential therapeutic applications in cancer and inflammatory diseases. However, the compound has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of N-[5-bromo-2-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide. One direction could be to investigate its potential as a drug candidate for the treatment of cancer and inflammatory diseases. Another direction could be to study its mechanism of action in more detail to better understand its biological activity. Additionally, further studies could be done to optimize the synthesis method of the compound to improve its yield and purity.
Synthesis Methods
The synthesis of N-[5-bromo-2-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide involves the reaction of 5-bromo-2-(2-propynyloxy)benzaldehyde with naphtho[2,1-b]furan-2-carbohydrazide in the presence of a suitable solvent and catalyst. The reaction yields a yellow solid that is purified by recrystallization. The purity and identity of the compound are confirmed by spectroscopic methods such as NMR and IR.
Scientific Research Applications
N-[5-bromo-2-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to exhibit antitumor activity against different cancer cell lines, including breast, lung, and liver cancer. The compound has also been studied for its anti-inflammatory activity, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
Product Name |
N'-[5-bromo-2-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Molecular Formula |
C23H15BrN2O3 |
Molecular Weight |
447.3 g/mol |
IUPAC Name |
N-[(Z)-(5-bromo-2-prop-2-ynoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H15BrN2O3/c1-2-11-28-20-10-8-17(24)12-16(20)14-25-26-23(27)22-13-19-18-6-4-3-5-15(18)7-9-21(19)29-22/h1,3-10,12-14H,11H2,(H,26,27)/b25-14- |
InChI Key |
GEUFIQOKPUGDJN-QFEZKATASA-N |
Isomeric SMILES |
C#CCOC1=C(C=C(C=C1)Br)/C=N\NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES |
C#CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[9-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301974.png)
![(9-{2-[(4-chlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301975.png)
![2-[9-[2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid](/img/structure/B301976.png)

![(9-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301980.png)
![(9-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301981.png)


![(9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301986.png)

![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-hydroxy-3,5-dimethoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301991.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-bromo-4-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301996.png)
![N-{2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamide](/img/structure/B301998.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(2-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301999.png)